molecular formula C19H20N4O2 B2391644 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea CAS No. 1448063-37-3

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2391644
CAS No.: 1448063-37-3
M. Wt: 336.395
InChI Key: KSOHAGZPRPXFCO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under basic conditions.

    Introduction of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the urea linkage: This is typically achieved by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylurea
  • 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-chlorophenyl)urea

Uniqueness

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-17-7-3-2-6-16(17)21-19(24)23(14-9-10-14)13-15-12-20-18-8-4-5-11-22(15)18/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOHAGZPRPXFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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